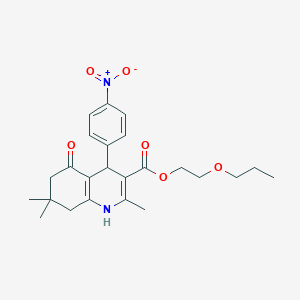
5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide, also known as EMT, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been shown to inhibit the Akt/mTOR and MAPK/ERK pathways, leading to cell cycle arrest and apoptosis. In neuroprotection, 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been found to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes. In inflammation, 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been shown to inhibit the NF-κB pathway, which regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been found to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In neuroprotection, 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been demonstrated to reduce oxidative stress and improve cognitive function. In inflammation, 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been shown to reduce the production of pro-inflammatory cytokines and alleviate symptoms of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide in lab experiments is its high purity and stability. 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide is its potential toxicity, which must be carefully monitored in experiments. Additionally, the mechanism of action of 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide is not fully understood, which limits its potential applications.
Orientations Futures
There are several future directions for research on 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide. One area of interest is the development of 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide derivatives with improved efficacy and reduced toxicity. Another area of research is the identification of the specific molecular targets of 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide, which could lead to the development of more targeted therapies. Additionally, further studies are needed to investigate the potential applications of 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide in other fields, such as cardiovascular disease and diabetes.
Méthodes De Synthèse
5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide can be synthesized through a multi-step process involving the reaction of 4-methyl-2-aminothiazole with ethyl 3-bromothiophene-2-carboxylate, followed by the reaction with triethylamine and subsequent acid hydrolysis. The purity of the synthesized 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide can be confirmed through various analytical techniques such as NMR and HPLC.
Applications De Recherche Scientifique
5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been studied for its potential applications in various scientific fields, including cancer research, neuroprotection, and inflammation. In cancer research, 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. In neuroprotection, 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been demonstrated to protect against oxidative stress and improve cognitive function in animal models of Alzheimer's disease. In inflammation, 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been found to reduce the production of pro-inflammatory cytokines and alleviate symptoms in animal models of inflammatory diseases.
Propriétés
IUPAC Name |
5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS2/c1-3-9-4-8(6-15-9)10(14)13-11-12-7(2)5-16-11/h4-6H,3H2,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLWFBYHNWVVJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC2=NC(=CS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(cyanomethyl)phenyl]-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5087568.png)
![N-(2-chlorophenyl)-15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5087572.png)
![butyl ({[(4-chlorophenyl)amino]carbonyl}oxy)propylcarbamate](/img/structure/B5087591.png)


![ethyl 4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-1-piperidinecarboxylate](/img/structure/B5087609.png)

![3-{[1-(2-adamantyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5087626.png)
![1-{4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanoyl}-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5087636.png)

![5-{3,5-dichloro-2-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5087653.png)

![3-[(3-chlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5087662.png)
![2,4-dichloro-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide](/img/structure/B5087674.png)